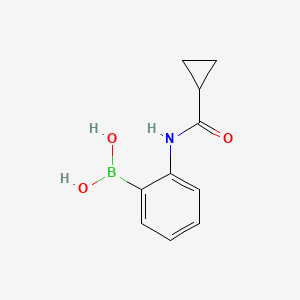
(2-(Cyclopropanecarboxamido)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanecarboxamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopropanecarboxamido)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the cyclopropanecarboxamido moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(2-(Cyclopropanecarboxamido)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Chemistry
In chemistry, (2-(Cyclopropanecarboxamido)phenyl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a protease inhibitor. The boronic acid group can interact with the active sites of enzymes, inhibiting their activity. This property is exploited in the development of drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. Additionally, it can be employed in the synthesis of polymers with unique properties .
作用機序
The mechanism of action of (2-(Cyclopropanecarboxamido)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. This interaction can disrupt the enzyme’s function, leading to therapeutic effects in the treatment of diseases .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyclopropanecarboxamido group, making it less versatile in certain applications.
3-Formylphenylboronic acid: Contains a formyl group instead of the cyclopropanecarboxamido group, leading to different reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(2-(Cyclopropanecarboxamido)phenyl)boronic acid is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical properties and reactivity
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
[2-(cyclopropanecarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-5-6-7)12-9-4-2-1-3-8(9)11(14)15/h1-4,7,14-15H,5-6H2,(H,12,13) |
InChIキー |
RGQWCMSURYEQHR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1NC(=O)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















